6-nitrochrysene sources and environmental distribution
6-nitrochrysene sources and environmental distribution
An In-depth Technical Guide to 6-Nitrochrysene: Sources, Environmental Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrochrysene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), it is crucial to understand its sources, distribution in the environment, and the analytical methods for its detection. This technical guide provides a comprehensive overview of 6-nitrochrysene, including its formation, environmental concentrations, and detailed experimental protocols for its analysis in various matrices. Furthermore, it elucidates the metabolic pathways leading to its genotoxic effects.
Introduction
6-Nitrochrysene is not produced commercially but is formed as a byproduct of incomplete combustion processes.[1] Its presence in the environment is primarily linked to anthropogenic activities, with diesel and gasoline engine exhaust being major contributors.[1][2] Atmospheric reactions of the parent polycyclic aromatic hydrocarbon (PAH), chrysene, with nitrogen oxides also lead to the formation of 6-nitrochrysene.[3] Due to its low water solubility and persistence, 6-nitrochrysene can accumulate in various environmental compartments, including air, soil, and sediment, posing a risk to human health and ecosystems.[4] This guide aims to provide a detailed technical resource for professionals involved in the research and monitoring of this hazardous compound.
Sources and Formation
The primary sources of 6-nitrochrysene are combustion-related and atmospheric reactions.
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Combustion Sources: Incomplete combustion of organic materials, particularly in diesel and gasoline engines, releases chrysene, which can then be nitrated to form 6-nitrochrysene.[1][2] It is a known constituent of diesel exhaust particulate matter.
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Atmospheric Formation: Chrysene present in the atmosphere can undergo gas-phase reactions with hydroxyl (OH) and nitrate (NO₃) radicals in the presence of nitrogen oxides (NOx) to form 6-nitrochrysene.[3]
Environmental Distribution and Quantitative Data
6-Nitrochrysene is predominantly found adsorbed onto particulate matter in the environment. Its distribution and concentrations can vary significantly depending on the proximity to emission sources.
Table 1: Concentration of 6-Nitrochrysene in Airborne Particulate Matter
| Location/Source | Concentration Range (ng/m³) | Reference |
| Urban Areas | sub-nanogram/m³ | [1] |
| Rural/Remote Locations | low to sub-picogram/m³ | [1] |
Table 2: Concentration of 6-Nitrochrysene in Diesel Engine Emissions
| Engine Type/Fuel | Emission Rate (ng/hp-h) | Reference |
| Heavy-duty diesel (1997 model) with B20 fuel | 0.6 - 0.9 | [1] |
| Heavy-duty diesel (1997 model) with 2D diesel fuel | 0.6 - 0.9 | [1] |
| Heavy-duty diesel with B100 fuel | Traces | [1] |
Data for soil and water concentrations of 6-nitrochrysene are limited in the reviewed literature.
Experimental Protocols for Analysis
The analysis of 6-nitrochrysene in environmental samples typically involves sample collection, extraction, cleanup, and instrumental analysis.
Analysis of 6-Nitrochrysene in Airborne Particulate Matter
4.1.1. Sampling:
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High-volume air samplers are used to collect airborne particulate matter on glass or quartz fiber filters.[3]
4.1.2. Extraction:
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Soxhlet Extraction: The filter is placed in a Soxhlet extractor and extracted with a suitable solvent, such as dichloromethane, for several hours.[3]
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Microwave-Assisted Extraction (MAE): The filter is immersed in an extraction solvent (e.g., a mixture of acetone and hexane) and subjected to microwave irradiation for a specified time and temperature.[5]
4.1.3. Cleanup (Solid-Phase Extraction - SPE):
-
Condition a silica gel or Florisil® SPE cartridge by passing a non-polar solvent like hexane through it.[6]
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering non-polar compounds.
-
Elute the nitro-PAH fraction, including 6-nitrochrysene, with a more polar solvent or a mixture of solvents (e.g., dichloromethane/hexane).[6]
-
Concentrate the eluate under a gentle stream of nitrogen before instrumental analysis.
4.1.4. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).
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Carrier Gas: Helium.
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Injection Mode: Splitless.
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Temperature Program: An optimized temperature ramp to separate 6-nitrochrysene from other compounds.
-
-
Mass Spectrometer (MS/MS) Conditions:
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Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can provide higher sensitivity for nitro-PAHs.[1]
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Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for 6-nitrochrysene should be used.[5]
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Analysis of 6-Nitrochrysene in Soil and Sediment
4.2.1. Sample Preparation:
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Air-dry the soil or sediment sample and sieve it to remove large debris.[6]
4.2.2. Extraction:
-
Ultrasonic Extraction: A known weight of the dried sample is mixed with an extraction solvent (e.g., a 1:1 mixture of acetone and dichloromethane) and sonicated for a specified period. This process is typically repeated multiple times with fresh solvent.[6][7]
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Soxhlet Extraction: The sample is placed in a Soxhlet extractor and extracted with a suitable solvent mixture (e.g., hexane:acetone) for an extended period (e.g., 16-24 hours).[6]
4.2.3. Cleanup (Solid-Phase Extraction - SPE):
-
The cleanup procedure is similar to that for air samples, using a silica gel or Florisil® SPE cartridge to remove interfering matrix components.[6]
4.2.4. Instrumental Analysis (HPLC-Fluorescence):
-
An alternative to GC-MS is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which can be used after a reduction step to convert the non-fluorescent 6-nitrochrysene to the highly fluorescent 6-aminochrysene.[8][9]
-
HPLC Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
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Fluorescence Detector: Set to the optimal excitation and emission wavelengths for 6-aminochrysene.
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Metabolic Activation and Signaling Pathways
The carcinogenicity of 6-nitrochrysene is attributed to its metabolic activation into reactive metabolites that can bind to DNA, forming adducts and leading to mutations. Two primary metabolic activation pathways have been identified: nitroreduction and a combination of ring oxidation and nitroreduction.[10]
Conclusion
6-Nitrochrysene is a potent environmental carcinogen primarily originating from combustion sources, especially diesel exhaust. Its presence in airborne particulate matter necessitates robust and sensitive analytical methods for monitoring and risk assessment. This guide has provided an overview of its sources, environmental distribution, and detailed experimental protocols for its analysis using GC-MS and HPLC. Understanding the metabolic pathways that lead to its carcinogenicity is crucial for toxicological studies and for developing strategies to mitigate its health risks. Further research is needed to quantify its presence in other environmental matrices like soil and water and to refine analytical methodologies for routine monitoring.
References
- 1. 6-NITROCHRYSENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1. EXPOSURE DATA - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 10. Metabolism and DNA binding of the environmental colon carcinogen 6-nitrochrysene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
